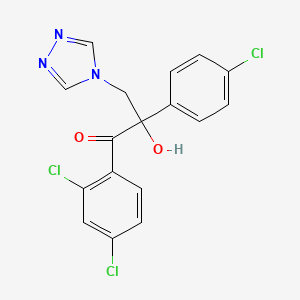![molecular formula C11H14N2O2S B12686968 2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol CAS No. 94087-78-2](/img/structure/B12686968.png)
2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol is a chemical compound with the molecular formula C11H14N2O2S and a molecular weight of 238.31 g/mol . This compound is known for its unique structure, which includes a benzisothiazole ring, an amino group, and an ethanol moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol involves several steps. One common method includes the reaction of 1,2-benzisothiazole with formaldehyde and methylamine, followed by the addition of ethanol. The reaction conditions typically involve heating and the use of a catalyst to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the ethanol moiety can be replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol involves its interaction with specific molecular targets and pathways. The benzisothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the inhibition of microbial growth or the modulation of biological pathways, making it a valuable compound for therapeutic research .
Vergleich Mit ähnlichen Verbindungen
2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol can be compared with other similar compounds, such as:
2-(((1,2-Benzisothiazol-3-yloxy)methyl)butylamino)ethanol: This compound has a similar structure but with a butyl group instead of a methyl group, which may affect its chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
94087-78-2 |
|---|---|
Molekularformel |
C11H14N2O2S |
Molekulargewicht |
238.31 g/mol |
IUPAC-Name |
2-[1,2-benzothiazol-3-yloxymethyl(methyl)amino]ethanol |
InChI |
InChI=1S/C11H14N2O2S/c1-13(6-7-14)8-15-11-9-4-2-3-5-10(9)16-12-11/h2-5,14H,6-8H2,1H3 |
InChI-Schlüssel |
NUJYXMDEPJKZDB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCO)COC1=NSC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


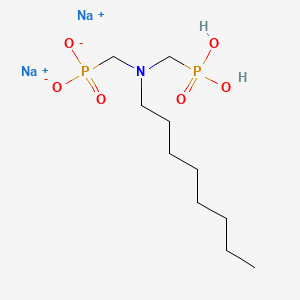



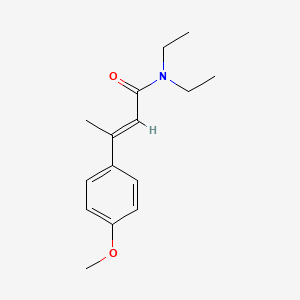
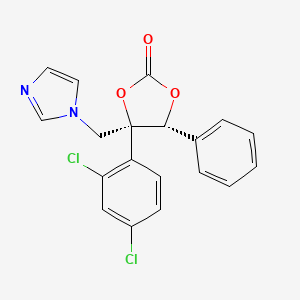


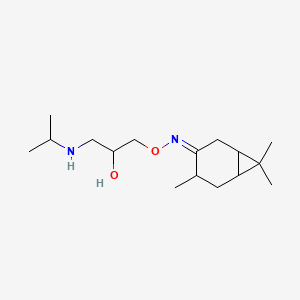

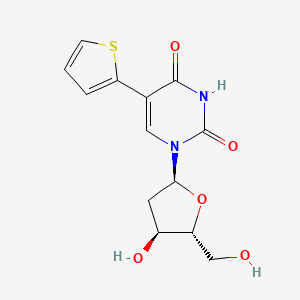
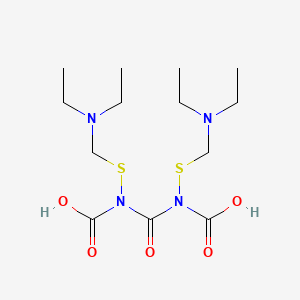
![5-[(3-Methoxypropyl)amino]-8-[(2-methyl-4-nitrophenyl)azo]-1-naphthol](/img/structure/B12686955.png)
